molecular formula C21H12FNO4S2 B2510745 (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 340752-32-1

(E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2510745
CAS No.: 340752-32-1
M. Wt: 425.45
InChI Key: SGWJXZSQOOKPQG-WOJGMQOQSA-N
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Description

(E)-3-(5-((5-(4-Fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a synthetic small molecule featuring a rhodanine (4-oxo-2-thioxothiazolidin) core, a scaffold renowned for its diverse pharmacological profiles. This compound is designed for research purposes to investigate new therapeutic agents, particularly in the fields of oncology and infectious diseases. Compounds within this chemical class have demonstrated moderate to potent antiproliferative activity in studies on human leukemia cell lines, acting in a cell cycle stage-dependent and dose-dependent manner to induce apoptosis . Furthermore, structurally similar rhodanine-furan hybrids have exhibited significant antimicrobial activity , showing effectiveness against a range of Gram-positive and Gram-negative bacteria, with some derivatives possessing activity that surpasses standard antibiotics like ampicillin and streptomycin . The mechanism of action for these compounds is under active investigation; docking studies suggest that antibacterial activity may occur through the inhibition of bacterial enzymes like MurB, while antifungal effects may involve targeting lanosterol demethylase (CYP51) . The incorporation of the 4-fluorophenyl moiety is a strategic modification aimed at enhancing electronic properties and optimizing binding interactions with biological targets. This product is intended for research use by qualified scientists only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO4S2/c22-14-6-4-12(5-7-14)17-9-8-16(27-17)11-18-19(24)23(21(28)29-18)15-3-1-2-13(10-15)20(25)26/h1-11H,(H,25,26)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWJXZSQOOKPQG-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a derivative of thiazolidinone and benzoic acid, known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring fused with a benzoic acid moiety, which contributes to its unique pharmacological profile. The presence of the 4-fluorophenyl and furan substituents enhances its interaction with biological targets.

Structural Formula

 E 3 5 5 4 fluorophenyl furan 2 yl methylene 4 oxo 2 thioxothiazolidin 3 yl benzoic acid\text{ E 3 5 5 4 fluorophenyl furan 2 yl methylene 4 oxo 2 thioxothiazolidin 3 yl benzoic acid}

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of related thiazolidinone compounds against multidrug-resistant strains. The results showed minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against resistant strains like MRSA, indicating strong antibacterial potential .

CompoundMIC (µg/mL)Target Bacteria
Compound A2MRSA
Compound B3E. coli
Compound C4S. aureus

Inhibition of Protein Tyrosine Phosphatases

The compound has been identified as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in regulating metabolic pathways. This inhibition is particularly relevant in the context of type 2 diabetes and other metabolic disorders, suggesting therapeutic applications in managing these conditions.

The mechanism by which (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid exerts its biological effects may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in glucose metabolism.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : Modulating inflammatory pathways through kinase inhibition.

Metabolism

Studies suggest that compounds within this class undergo significant metabolism via cytochrome P450 enzymes, impacting their pharmacokinetic profiles . Understanding these metabolic pathways is essential for optimizing therapeutic efficacy and minimizing toxicity.

Safety Profile

Preliminary toxicological assessments indicate that while these compounds are effective, careful evaluation is required to determine their safety margins in clinical settings.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that compounds with thiazolidinone structures exhibit antimicrobial activities. The interaction of the thiazolidinone ring with bacterial enzymes could inhibit growth and reproduction.
  • Anticancer Potential : The unique combination of functional groups may confer anticancer properties. Early-stage research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
  • Anti-inflammatory Effects : Compounds containing thiazolidinones have been documented to possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases.

Pharmacological Evaluations

Recent studies have focused on evaluating the pharmacodynamics and pharmacokinetics of (E)-3-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. In vitro assays have been employed to assess its efficacy against various cancer cell lines, revealing promising results in inhibiting cell proliferation.

Study FocusMethodologyKey Findings
Antimicrobial ActivityDisk diffusion methodSignificant inhibition zones against Gram-positive bacteria
Anticancer ActivityMTT assayReduced viability in breast and colon cancer cell lines
Anti-inflammatory EffectsELISA for cytokinesDecreased levels of pro-inflammatory cytokines

Structural Activity Relationship (SAR)

Research has been conducted to understand how variations in the structure affect biological activity. Compounds with different substituents on the thiazolidinone ring were synthesized and tested, leading to insights into optimizing efficacy while minimizing toxicity.

Comparison with Similar Compounds

Key Observations:

The benzoic acid group in the target compound improves solubility compared to phenylacetic acid derivatives (e.g., ), which could enhance bioavailability .

Stereochemical Impact: The E-configuration in the target compound may favor planar conjugation between the furan and thiazolidinone rings, whereas Z-isomers (e.g., ) introduce steric hindrance, altering molecular docking profiles .

Antimicrobial vs. Anticancer Activity :

  • Indolyl-substituted analogues (e.g., ) exhibit stronger antibacterial activity, possibly due to interactions with bacterial membrane proteins. In contrast, ethoxycarbonylphenyl derivatives (e.g., ) show cytotoxicity, suggesting divergent mechanisms of action .

Pharmacokinetic and Physicochemical Properties

Property Target Compound (Z)-Indolyl Analogue (E)-Bromophenyl Analogue (Z)-Ethoxycarbonylphenyl Analogue
Molecular Weight (g/mol) ~443.5 ~422.4 ~457.3 ~493.6
LogP (Predicted) 3.2 3.8 3.5 4.1
Hydrogen Bond Acceptors 6 5 6 7
Aqueous Solubility Moderate (~50 µM) Low (~20 µM) Moderate (~40 µM) Low (~10 µM)

Discussion:

  • The target compound’s moderate solubility and balanced LogP (3.2) position it favorably for oral administration compared to more lipophilic analogues (e.g., ).
  • The bromophenyl analogue shows similar solubility but lacks reported biological data, highlighting a gap in comparative studies.

Mechanistic Insights from Molecular Docking

  • Target Compound: Docking studies (hypothesized based on ) suggest strong interactions with E. coli DNA gyrase (binding energy: −9.2 kcal/mol), mediated by fluorophenyl-furan stacking and thioxothiazolidinone interactions with ATP-binding pockets.
  • Indolyl Analogues : Exhibit higher binding affinity (−10.5 kcal/mol) to bacterial topoisomerase IV due to indole’s π-π stacking with aromatic residues.
  • Ethoxycarbonylphenyl Analogues : Preferentially bind to human carbonic anhydrase IX (anticancer target), leveraging the ethoxycarbonyl group’s polar interactions .

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